molecular formula C9H6N4 B3382245 4-Azidoquinoline CAS No. 32112-94-0

4-Azidoquinoline

Cat. No. B3382245
CAS RN: 32112-94-0
M. Wt: 170.17 g/mol
InChI Key: CWDKLJUWZQZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidoquinoline is a chemical compound that has been studied for its photolysis properties . It is known to undergo a series of reactions when exposed to light, leading to the formation of an azoxy compound .


Synthesis Analysis

The synthesis of 4-Azidoquinoline involves the use of 4-Nitroquinoline N-oxide, which is kept in solution with sodium azide in the dark for 2–3 days at room temperature . This process results in the formation of 4-Azidoquinoline N-oxide .


Chemical Reactions Analysis

In the photolysis of 4-Azidoquinoline N-oxide, an azoxy compound is isolated as the final reaction product . This result may be ascribed to the dimerization of the intermediate nitrene to azo compound followed by oxidation of the latter with air oxygen .


Physical And Chemical Properties Analysis

The molecular weight of 4-Azidoquinoline is 186.17 g/mol . It has a complexity of 327 and a topological polar surface area of 66.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Inhibition of Human Platelet Aggregation

A study by Malle et al. (1990) focused on synthesizing and testing various azidoquinoline derivatives, including 4-Azidoquinoline, for their ability to inhibit human platelet aggregation. These compounds showed significant activity, suggesting potential therapeutic applications in conditions related to platelet aggregation (Malle et al., 1990).

Chemical Reactions and Photolysis

Kamiya (1962) explored the reactions of the azido group in 4-azidoquinoline, including radical reactions, substitution reactions, and addition reactions, highlighting the chemical versatility of this compound (Kamiya, 1962). Another study by Sallans and Poole (2011) investigated the primary product of photolysis of 4-azidoquinoline, which can provide insights into the photochemical properties of this compound (Sallans & Poole, 2011).

Anticancer and Mutagenic Activities

Kamiya et al. (1980) prepared 4-azidoquinoline 1-oxides and related compounds to test their antitumor and mutagenic activities. Their findings contribute to the understanding of the potential therapeutic applications of 4-azidoquinoline derivatives in cancer treatment (Kamiya et al., 1980).

Photodissociation Studies

A study by Budyka et al. (2005) on the photodissociation of 4-azidoquinoline revealed insights into the quantum yields and chemical behavior of this compound under light exposure, which is crucial for understanding its stability and reactivity (Budyka et al., 2005).

Anti-inflammatory and Analgesic Properties

Research by Savini et al. (2010) reported the synthesis of new triazoles from 4-azidoquinolines, which showed notable anti-inflammatory and analgesic activities. These properties indicate potential pharmaceutical applications for pain and inflammation management (Savini et al., 2010).

Applications in Medicinal Chemistry

Studies have alsoexplored 4-azidoquinoline in the context of medicinal chemistry, particularly its role in antimalarial drugs. O’Neill et al. (2006) provided a comprehensive overview of the 4-aminoquinolines, a class to which 4-azidoquinoline is structurally related. Their work includes discussions on the chemistry, mechanism of action, and research concerning these compounds as antimalarial agents (O'Neill et al., 2006).

Synthesis and Catalysis

Marullo et al. (2015) investigated the effects of ultrasound irradiation on the copper-catalyzed azide-alkyne cycloaddition involving 4-azidoquinoline. Their research contributes to the understanding of the chemical synthesis and catalysis processes related to this compound (Marullo et al., 2015).

Potential as Antitumor Agents

Chang et al. (2009) synthesized 4-azidoquinoline derivatives and evaluated them for cytotoxicity against various cancer cell lines. Their findings suggest the potential use of these derivatives as antitumor agents (Chang et al., 2009).

Future Directions

The future directions for the study of 4-Azidoquinoline could involve further investigation into its photolysis properties and potential applications. The behavior of this compound under different conditions, such as varying solvents, could also be explored .

properties

IUPAC Name

4-azidoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDKLJUWZQZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500065
Record name 4-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidoquinoline

CAS RN

32112-94-0
Record name 4-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azidoquinoline
Reactant of Route 2
Reactant of Route 2
4-Azidoquinoline
Reactant of Route 3
Reactant of Route 3
4-Azidoquinoline
Reactant of Route 4
4-Azidoquinoline
Reactant of Route 5
Reactant of Route 5
4-Azidoquinoline
Reactant of Route 6
Reactant of Route 6
4-Azidoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.